2-(3-Methoxyphenyl)acetohydrazide
Overview
Description
2-(3-Methoxyphenyl)acetohydrazide is an organic compound with the molecular formula C9H12N2O2. It is a hydrazide derivative, characterized by the presence of a methoxy group attached to the benzene ring.
Mechanism of Action
Target of Action
It’s known that this compound is an important intermediate for the synthesis of biologically active heterocyclic compounds .
Mode of Action
The planar hydrazide group is oriented with respect to the benzene ring at a dihedral angle of 8666 (3)° . In the crystal structure, intermolecular N—H…O hydrogen bonds link the molecules .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption .
Result of Action
It’s known to be an important intermediate in the synthesis of biologically active heterocyclic compounds .
Biochemical Analysis
Biochemical Properties
2-(3-Methoxyphenyl)acetohydrazide plays a significant role in biochemical reactions, particularly in the formation of Schiff base derivatives. These derivatives are synthesized through the reaction of this compound with various substituted aldehydes. The compound interacts with enzymes such as glutathione peroxidase, which is involved in cellular defense against oxidative stress . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to therapeutic effects.
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits anti-inflammatory effects by reducing the volume of edema in rat paw models, indicating its potential to modulate inflammatory pathways . Additionally, the compound has antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative damage. These effects are crucial in maintaining cellular homeostasis and preventing damage to cellular components such as DNA, proteins, and lipids.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to the inhibition or activation of enzymes. For instance, its interaction with glutathione peroxidase results in the modulation of the enzyme’s activity, thereby influencing the cellular redox state . The compound may also affect gene expression by altering the activity of transcription factors or signaling pathways involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure or changes in environmental conditions can lead to its degradation, potentially reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in studies indicate that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways are essential for the compound’s biological activity, as they determine its bioavailability and efficacy . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)acetohydrazide typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate. The process can be summarized as follows:
Step 1: 3-Methoxybenzaldehyde is reacted with ethyl chloroacetate in the presence of a base to form ethyl 2-(3-methoxyphenyl)acetate.
Step 2: The ester is then hydrolyzed to yield 2-(3-methoxyphenyl)acetic acid.
Step 3: The acid is converted to its corresponding acyl chloride using thionyl chloride.
Step 4: Finally, the acyl chloride is reacted with hydrazine hydrate to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3-methoxybenzoic acid, while reduction with sodium borohydride can produce 3-methoxyphenylethylamine .
Scientific Research Applications
2-(3-Methoxyphenyl)acetohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: Similar structure but with the methoxy group at the para position.
2-(3-Hydroxyphenyl)acetohydrazide: Contains a hydroxy group instead of a methoxy group.
2-(3-Methylphenyl)acetohydrazide: Features a methyl group instead of a methoxy group.
Uniqueness: 2-(3-Methoxyphenyl)acetohydrazide is unique due to the presence of the methoxy group at the meta position, which influences its reactivity and interaction with biological targets. This structural feature can result in different biological activities compared to its analogs .
Properties
IUPAC Name |
2-(3-methoxyphenyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEALVGVRTCEVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379311 | |
Record name | 2-(3-methoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34624-38-9 | |
Record name | 2-(3-methoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxyphenylacetic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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